Cas no 2098051-85-3 (1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole)
![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole structure](https://www.kuujia.com/scimg/cas/2098051-85-3x500.png)
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole Chemical and Physical Properties
Names and Identifiers
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- 2098051-85-3
- AKOS026725329
- 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole
- F2198-7480
- 1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole
- 1H-Imidazo[1,2-b]pyrazole, 1-(cyclopropylmethyl)-
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- Inchi: 1S/C9H11N3/c1-2-8(1)7-11-5-6-12-9(11)3-4-10-12/h3-6,8H,1-2,7H2
- InChI Key: PPNKROXEODARHG-UHFFFAOYSA-N
- SMILES: N1(C=CN2C1=CC=N2)CC1CC1
Computed Properties
- Exact Mass: 161.095297364g/mol
- Monoisotopic Mass: 161.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 22.2Ų
- XLogP3: 0.8
Experimental Properties
- Density: 1.36±0.1 g/cm3(Predicted)
- pka: 4.25±0.40(Predicted)
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-7480-2.5g |
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole |
2098051-85-3 | 95%+ | 2.5g |
$1064.0 | 2023-09-06 | |
TRC | C135976-100mg |
1-(cyclopropylmethyl)-1h-imidazo[1,2-b]pyrazole |
2098051-85-3 | 100mg |
$ 135.00 | 2022-06-06 | ||
TRC | C135976-500mg |
1-(cyclopropylmethyl)-1h-imidazo[1,2-b]pyrazole |
2098051-85-3 | 500mg |
$ 500.00 | 2022-06-06 | ||
TRC | C135976-1g |
1-(cyclopropylmethyl)-1h-imidazo[1,2-b]pyrazole |
2098051-85-3 | 1g |
$ 775.00 | 2022-06-06 | ||
Life Chemicals | F2198-7480-0.5g |
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole |
2098051-85-3 | 95%+ | 0.5g |
$505.0 | 2023-09-06 | |
Life Chemicals | F2198-7480-1g |
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole |
2098051-85-3 | 95%+ | 1g |
$532.0 | 2023-09-06 | |
Life Chemicals | F2198-7480-5g |
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole |
2098051-85-3 | 95%+ | 5g |
$1596.0 | 2023-09-06 | |
Life Chemicals | F2198-7480-0.25g |
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole |
2098051-85-3 | 95%+ | 0.25g |
$479.0 | 2023-09-06 | |
Life Chemicals | F2198-7480-10g |
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole |
2098051-85-3 | 95%+ | 10g |
$2234.0 | 2023-09-06 |
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole Related Literature
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
Additional information on 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole
Introduction to 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole (CAS No. 2098051-85-3)
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole, identified by its CAS number 2098051-85-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the imidazopyrazole class, a scaffold that has been extensively explored for its pharmacological relevance. The presence of a cyclopropylmethyl substituent in its molecular structure introduces a rigid, three-membered ring that can influence the compound's electronic and steric properties, making it a promising candidate for further investigation.
The imidazopyrazole core is a fused bicyclic system consisting of an imidazole ring and a pyrazole ring. This particular arrangement has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 1-(cyclopropylmethyl) group not only enhances the compound's lipophilicity but also provides a site for further functionalization, allowing chemists to tailor its properties for specific applications.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole has emerged as a compound of interest due to its ability to interact with various biological targets. Studies have suggested that this molecule may inhibit the activity of certain enzymes and receptors involved in pathological processes. For instance, preliminary in vitro studies have indicated that it could possess inhibitory effects on kinases and other enzymes implicated in cancer progression.
The structural features of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole make it an attractive scaffold for drug discovery. The rigid bicyclic system provides stability, while the cyclopropylmethyl group offers flexibility for binding interactions. Additionally, the compound's ability to cross through biological membranes due to its lipophilic nature enhances its potential as an oral therapeutic agent.
One of the most compelling aspects of this compound is its potential in oncology research. The imidazopyrazole scaffold has been associated with compounds that exhibit potent anticancer activity by interfering with critical signaling pathways. Researchers are particularly interested in how the cyclopropylmethyl substituent modulates these interactions. Early studies have hinted at its ability to disrupt microtubule formation and induce apoptosis in cancer cells, making it a promising lead for further development.
Furthermore, the compound's chemical versatility allows for modifications that can enhance its pharmacokinetic properties. By altering functional groups or introducing additional substituents, chemists can optimize bioavailability, solubility, and metabolic stability. This adaptability is crucial in drug development, as it allows for the fine-tuning of a lead compound into an effective therapeutic.
The synthesis of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the cyclopropylmethyl moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for moving from laboratory-scale research to larger-scale applications.
In conclusion, 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole (CAS No. 2098051-85-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities position it as a valuable candidate for further research and development. As scientists continue to explore new therapeutic agents, this compound offers a promising avenue for innovation in medicine.
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